molecular formula C15H17NO2 B5714207 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone

1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone

Cat. No. B5714207
M. Wt: 243.30 g/mol
InChI Key: LGCGJYJJZMZAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone, also known as 5-MeO-DALT, is a synthetic designer drug that belongs to the family of tryptamines. It was first synthesized in the year 2004 by David E. Nichols, a renowned pharmacologist and medicinal chemist. 5-MeO-DALT has gained popularity in recent years due to its psychoactive effects and has been used for recreational purposes. However, the focus of

Mechanism of Action

The mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone involves the activation of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is located in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways that result in changes in gene expression, neurotransmitter release, and synaptic plasticity. The activation of the 5-HT2A receptor by this compound leads to the alteration of brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it has been found to produce psychoactive effects similar to other tryptamines such as psilocybin and DMT. It has been reported to produce visual hallucinations, altered perception of time and space, and changes in mood and emotion. It has also been reported to produce physical effects such as increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone in lab experiments are its potency and selectivity for the serotonin 5-HT2A receptor. It can be used to study the effects of serotonin receptor activation on brain function and behavior. However, the limitations of using this compound in lab experiments are its complex synthesis method and potential health risks associated with its use.

Future Directions

There are several future directions for the study of 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone. One direction is to study its effects on the regulation of gene expression in the brain. Another direction is to study its potential therapeutic effects for the treatment of psychiatric disorders such as depression and anxiety. Additionally, there is a need for further research on the safety and potential health risks associated with the use of this compound.

Synthesis Methods

The synthesis method of 1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone involves a series of chemical reactions. It is synthesized by the reaction of 5-methyl-2-furoic acid and 4-methylphenylhydrazine, which leads to the formation of 5-methyl-2-furylhydrazine. This intermediate compound is then reacted with 3-(p-tolyl)propanal in the presence of a reducing agent to produce this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Researchers have used this compound to study the effects of serotonin receptor activation on brain function and behavior. It has also been used to study the effects of tryptamines on the regulation of gene expression in the brain.

properties

IUPAC Name

3-(4-methylanilino)-1-(5-methylfuran-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-3-6-13(7-4-11)16-10-9-14(17)15-8-5-12(2)18-15/h3-8,16H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCGJYJJZMZAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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